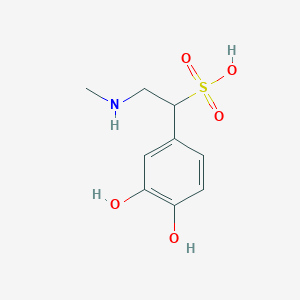

![molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2](/img/structure/B52657.png)

2-[(4-Chlorobenzyl)thio]propanoic acid

Descripción general

Descripción

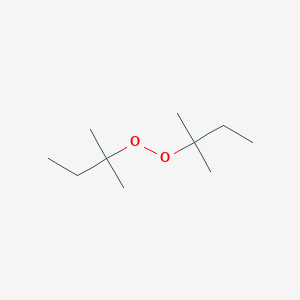

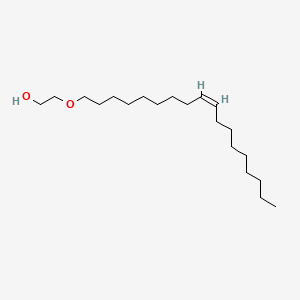

2-[(4-Chlorobenzyl)thio]propanoic acid is a thioether-functionalized propanoic acid derivative characterized by a 4-chlorobenzyl group attached via a sulfur atom to the second carbon of the propanoic acid backbone. Its molecular formula is C${10}$H${11}$ClO$_2$S, with a calculated molecular weight of 230.71 g/mol. The chlorine substituent on the benzyl ring confers electron-withdrawing properties, which may enhance the acidity of the carboxylic acid group (pKa ~2–3 for similar thioether acids).

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: TAPS se puede sintetizar a través de la reacción de ácido 3-cloropropanosulfónico con tris(hidroximetil)aminometano . La reacción típicamente implica el uso de una base como hidróxido de sodio para facilitar la reacción de sustitución nucleofílica .

Métodos de Producción Industrial: En entornos industriales, TAPS se produce en grandes cantidades utilizando rutas sintéticas similares pero optimizadas para la escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, el pH y la concentración de los reactivos, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: TAPS experimenta varias reacciones químicas, incluyendo:

Oxidación: TAPS se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de ácido sulfónico.

Reducción: Las reacciones de reducción que involucran TAPS son menos comunes pero pueden ocurrir en condiciones reductoras fuertes.

Sustitución: TAPS puede participar en reacciones de sustitución nucleofílica, particularmente con compuestos halogenados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se pueden utilizar agentes reductores fuertes como .

Sustitución: A menudo se emplean bases como hidróxido de sodio o hidróxido de potasio .

Productos Principales:

Oxidación: Derivados de ácido sulfónico.

Reducción: Formas reducidas de TAPS, aunque menos comunes.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

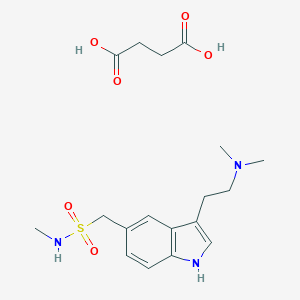

2-[(4-Chlorobenzyl)thio]propanoic acid has been studied for its potential anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that this compound may exhibit similar pharmacological activities.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of propanoic acid and their effects on pain relief. The findings indicated that modifications to the benzyl group significantly influenced the compound's efficacy and safety profile, highlighting the importance of structural variations like those present in this compound .

Agricultural Applications

Herbicide Development:

The compound has shown promise as a herbicide. Its structure allows it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting desirable species. Research from the California Department of Pesticide Regulation indicates that similar compounds have been utilized effectively in agricultural settings .

Field Trials:

Field trials have demonstrated that thioether-containing compounds can enhance herbicidal activity against various weed species. In these studies, this compound was tested alongside other thioether compounds, showing a significant reduction in weed biomass compared to controls .

Materials Science

Polymer Chemistry:

In materials science, this compound has been investigated for its role in synthesizing polymer membranes. These membranes are critical for applications requiring selective permeability, such as gas separation technologies. The incorporation of thioether functionalities can improve the mechanical properties and thermal stability of polymers .

Experimental Findings:

Research published by Sigma-Aldrich highlights the synthesis of polymer composites using thioether-based monomers. The resulting materials exhibited enhanced durability and resistance to environmental stressors, making them suitable for industrial applications .

Summary Table of Applications

Mecanismo De Acción

TAPS funciona como un amortiguador al unirse reversiblemente a los iones hidrógeno, evitando así cambios drásticos en el pH. Esta acción amortiguadora es crucial para mantener la estabilidad de los sistemas biológicos y químicos. Los objetivos moleculares y las vías involucradas incluyen interacciones con iones hidrógeno y otros iones presentes en la solución .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally related compounds (Table 1) highlight critical differences in substituents, functional groups, and properties, offering insights into structure-activity relationships.

Table 1: Comparative Analysis of Thio-/Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Acidity :

- The 4-chlorobenzylthio group in the main compound likely increases carboxylic acid acidity compared to the 5-methoxybenzothiazolylthio group in , where methoxy is electron-donating.

- The trifluoromethyl group in further amplifies acidity due to strong electron withdrawal.

Physical Properties :

- Melting points vary significantly: The benzothiazole derivative has a high MP (134–135°C), attributed to aromatic stacking and hydrogen bonding. The benzylidene compound may exhibit lower MP due to reduced planarity.

Biological Activity :

- The benzylidene derivative demonstrates antibacterial/antifungal activity, likely from the conjugated system mimicking natural cinnamic acids. Thioether analogs (e.g., , hypothetical main compound) may exhibit distinct bioactivity due to sulfur’s nucleophilicity.

Structural Complexity vs. Function :

- Fluorinated and heterocyclic substituents (e.g., ) enhance target specificity but increase synthetic complexity. Simpler substituents (e.g., 4-Cl-benzyl) balance ease of synthesis with moderate lipophilicity.

Stability and Reactivity Considerations:

Actividad Biológica

2-[(4-Chlorobenzyl)thio]propanoic acid is a compound characterized by the presence of both a chlorobenzyl and thio group, which contribute to its unique reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure includes:

- A chlorobenzyl moiety that enhances lipophilicity and potential interactions with biological membranes.

- A thio group that may facilitate various biochemical interactions.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, derivatives containing similar structural motifs have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytokine Inhibition by Related Compounds

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 44% | 30% |

| Compound B | 65% | 50% |

| This compound (hypothetical) | TBD | TBD |

Antiproliferative Activity

The antiproliferative effects of related compounds were evaluated against various cancer cell lines, including HepG2 (liver cancer). The results showed that certain derivatives possess significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

Table 2: Antiproliferative Activity against HepG2 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| Compound C | 13.004 |

| Compound D | 28.399 |

| This compound (hypothetical) | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications .

- Modulation of Cytokine Release : The ability to modulate cytokine levels suggests an immunomodulatory role, potentially beneficial in chronic inflammatory conditions .

Case Studies

In a recent study aimed at evaluating the biological activity of novel derivatives, compounds were synthesized and tested for their impact on cytokine release and cell proliferation. The findings revealed that many derivatives exhibited low toxicity while effectively inhibiting the proliferation of PBMCs, with some compounds increasing IL-10 production, which is associated with anti-inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(4-Chlorobenzyl)thio]propanoic acid, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-chlorobenzyl thiol reacts with α-halopropanoic acid derivatives. Reaction optimization includes adjusting solvent polarity (e.g., methanol or ethanol), temperature (31–35°C), and stoichiometry. For example, using methanol as a solvent at 0.75 concentration yielded 93% product in enantiomerically pure form . To enhance yield, employ inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group and monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize IR spectroscopy to confirm the carboxylic acid C=O stretch (~1710 cm⁻¹) and thioether (C-S) absorption (~600–700 cm⁻¹). ¹H NMR in CD₃OD should show distinct signals: δ ~3.5–3.7 ppm (CH₂-S), δ ~1.5 ppm (CH₃), and aromatic protons from the 4-chlorobenzyl group (~7.2–7.4 ppm). Melting point analysis (134–135°C for enantiomers) and optical rotation ([α]D +17.8°) further validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods), personal protective equipment (gloves, goggles), and exposure monitoring (air sampling per OSHA 29 CFR 1910.1020). Avoid skin contact by using impermeable lab coats and immediate decontamination with emergency showers. Store separately from oxidizing agents, and dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts or IR absorption bands) observed during the characterization of derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. For NMR, use deuterated solvents (CD₃OD vs. DMSO-d₆) to assess solvent-induced shifts. For IR, compare spectra in KBr pellets vs. ATR modes to rule out matrix effects. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .

Q. What methodologies are recommended for analyzing impurities or degradation products in this compound samples?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Compare retention times against reference standards like fenofibric acid derivatives or (4-chlorophenyl)(4-hydroxyphenyl)methanone . For degradation studies, employ accelerated stability testing (40°C/75% RH) and track hydrolytic byproducts via LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of analogs?

- Methodological Answer : Synthesize derivatives with modifications to the thioether linkage (e.g., replacing 4-chlorobenzyl with quinoline or indole moieties) . Test in vitro receptor binding assays (e.g., FXR or TGR5 agonism models) and correlate substituent effects (electron-withdrawing vs. donating groups) with activity. Use molecular docking to predict binding affinities .

Q. What in vitro or in vivo models are suitable for assessing the biological activity of this compound, particularly in modulating receptor targets?

- Methodological Answer : For metabolic disease research, use primary hepatocytes or FXR/TGR5 reporter cell lines to measure transcriptional activation (e.g., luciferase assays). In vivo, administer the compound to diet-induced obese mice and monitor lipid profiles via LC-MS. Validate target engagement with knockout models or competitive binding assays using reference agonists like GW7647 .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNWCLBBXUZVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399859 | |

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122305-66-2 | |

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.